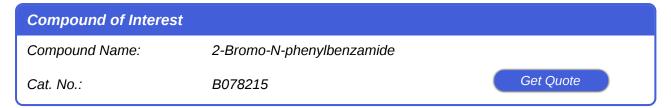


# In-Depth Technical Guide: 2-Bromo-N-phenylbenzamide (CAS RN: 10282-57-2)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Bromo-N-phenylbenzamide** is a synthetic organic compound belonging to the benzamide class. Its chemical structure features a bromine atom on the benzoyl ring and a phenyl group attached to the amide nitrogen. This molecule serves as a versatile intermediate in organic synthesis and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, safety, and known biological activities of **2-bromo-N-phenylbenzamide**.

## **Chemical and Physical Properties**

The fundamental physicochemical properties of **2-bromo-N-phenylbenzamide** are summarized in the table below.



Property	Value	Reference
CAS Registry Number	10282-57-2	[1]
Molecular Formula	C13H10BrNO	[1]
Molecular Weight	276.13 g/mol	[1]
Density	1.496 g/cm <sup>3</sup>	[1]
Boiling Point	306.5 °C at 760 mmHg	[1]
Flash Point	139.2 °C	[1]
Appearance	Solid	[2]

## **Spectroscopic Data**

Detailed spectroscopic data for **2-bromo-N-phenylbenzamide** is not readily available in the public domain. However, related benzamide derivatives have been characterized using various spectroscopic techniques. For instance, the FT-IR spectra of 2-bromobenzamide have been reported[3]. For N-phenylbenzamide derivatives, characteristic <sup>1</sup>H-NMR and <sup>13</sup>C-NMR signals have been documented, which can serve as a reference for the analysis of **2-bromo-N-phenylbenzamide**[4][5].

## **Synthesis**

A general and adaptable protocol for the synthesis of N-phenylbenzamide derivatives involves the reaction of a substituted benzoic acid with an aniline derivative. The following represents a common synthetic approach.

## General Experimental Protocol: Synthesis of N-Benzamide Derivatives

This protocol is adapted from a general procedure for the synthesis of N-benzamides and can be applied to produce **2-bromo-N-phenylbenzamide**[5].

#### Materials:

2-Bromobenzoic acid



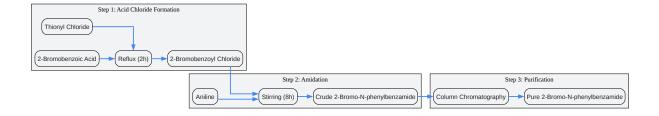
- · Thionyl chloride
- Aniline
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Toluene
- Dimethylformamide (DMF)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- Acid Chloride Formation: A mixture of 2-bromobenzoic acid (1 mol) and thionyl chloride (1 mol) containing a catalytic amount of DMF is refluxed for 2 hours. The excess thionyl chloride is removed by evaporation, and toluene is added and subsequently evaporated to yield the crude 2-bromobenzoyl chloride. The acid chloride is used immediately in the next step.
- Amidation: The crude 2-bromobenzoyl chloride is dissolved in anhydrous CH<sub>2</sub>Cl<sub>2</sub> and cooled to 0°C. Aniline (1.1 mol) is added dropwise to the solution. The reaction mixture is then stirred at room temperature for 8 hours.
- Work-up and Purification: The reaction mixture is washed sequentially with water and brine solution. The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **2-bromo-N-phenylbenzamide**.

#### **Synthesis Workflow Diagram**





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Caption: Synthetic workflow for **2-bromo-N-phenylbenzamide**.

## **Safety and Handling**

Comprehensive safety data for **2-bromo-N-phenylbenzamide** is not available in a single, standardized Safety Data Sheet (SDS). However, based on information for related compounds, the following precautions should be taken.



Hazard Category	Precautionary Statements	Reference
Acute Toxicity (Oral)	Harmful if swallowed. Do not eat, drink or smoke when using this product.	[6]
Skin Corrosion/Irritation	Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves.	
Eye Damage/Irritation	Causes serious eye irritation. Wear eye protection.	
Respiratory Irritation	May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.	

#### First Aid Measures:

- Inhalation: Move the person to fresh air.
- Skin Contact: Wash off immediately with plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes.
- Ingestion: Call a physician or poison control center immediately.[2][6]

## **Biological Activity**

Recent studies have highlighted the potential of benzamide derivatives, including those related to **2-bromo-N-phenylbenzamide**, as antimicrobial and anti-inflammatory agents.

#### **Antimicrobial Activity**

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria[7]. The antimicrobial efficacy of these compounds is often evaluated using the agar well diffusion method.



Experimental Protocol: Agar Well Diffusion Method[8]

- Culture Preparation: Prepare a fresh culture of the target bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth.
- Plate Inoculation: Spread the bacterial culture uniformly over the surface of a nutrient agar plate.
- Well Preparation: Create wells in the agar using a sterile borer.
- Sample Application: Add a solution of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic are also included.
- Incubation: Incubate the plates at 37°C for 24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

#### **Anti-inflammatory Activity**

The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been assessed using a protease inhibition assay[7]. Benzamides, in general, have been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of the NF-kB signaling pathway[9].

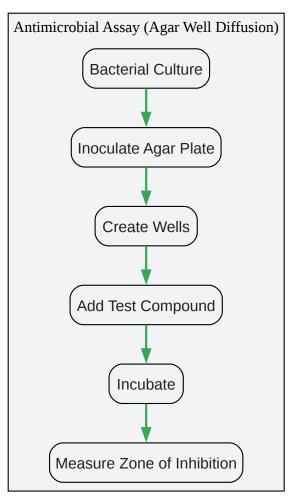
Experimental Protocol: Protease Inhibition Assay[7]

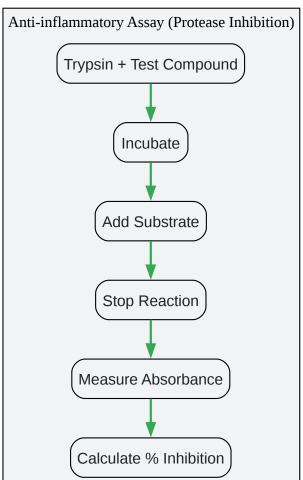
- Reaction Mixture Preparation: Prepare a reaction mixture containing trypsin, the test compound at various concentrations, and a suitable buffer.
- Incubation: Incubate the mixture for a specified period.
- Substrate Addition: Add a substrate for trypsin (e.g., casein) to the reaction mixture.
- Termination of Reaction: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).



- Quantification: Centrifuge the mixture and measure the absorbance of the supernatant to determine the extent of substrate digestion.
- Calculation of Inhibition: Calculate the percentage inhibition of protease activity by the test compound.

#### **Assay Workflow Diagram**





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Caption: Workflow for antimicrobial and anti-inflammatory assays.

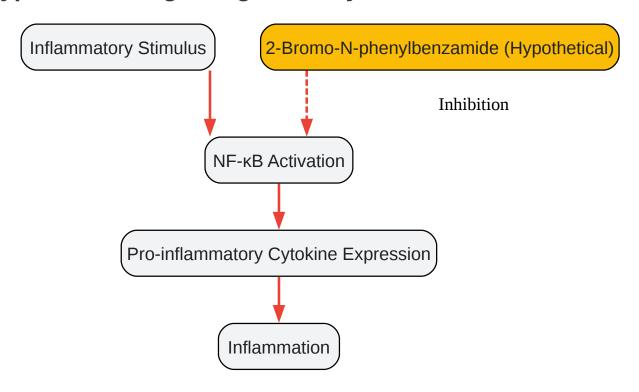




#### **Mechanism of Action and Signaling Pathways**

N-phenylbenzamide are not well-elucidated in the current literature. However, for the broader class of benzamides, anti-inflammatory effects have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway could represent a potential mechanism for the observed anti-inflammatory activity of related compounds. Further research is required to determine if 2-bromo-N-phenylbenzamide specifically targets this or other signaling pathways.

#### **Hypothetical Signaling Pathway Inhibition**



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Caption: Hypothetical inhibition of the NF-kB signaling pathway.

#### Conclusion

**2-Bromo-N-phenylbenzamide** is a valuable synthetic intermediate with demonstrated potential for the development of novel therapeutic agents, particularly in the areas of



antimicrobial and anti-inflammatory research. While its physicochemical properties are reasonably well-documented, a comprehensive toxicological profile and detailed spectroscopic characterization are still needed. The adaptable synthesis protocols and established bioassay methodologies provide a solid foundation for further investigation into the biological activities and mechanism of action of this and related benzamide compounds. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully realize its therapeutic potential.

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